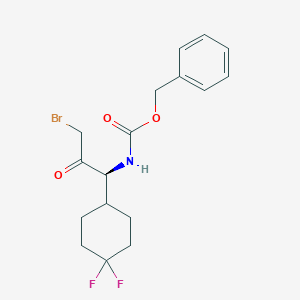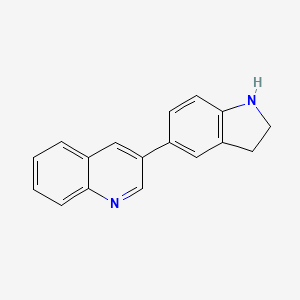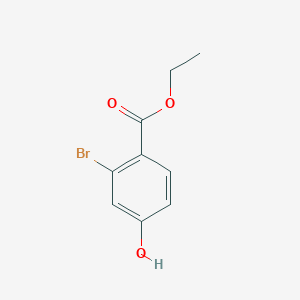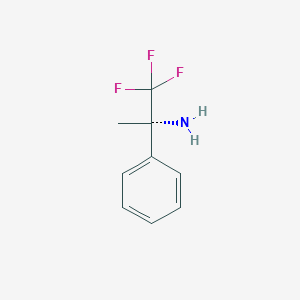
Benzyl (S)-(3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (S)-(3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl)carbamate is a complex organic compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their versatile chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-(3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Difluorination: The difluorination of the cyclohexyl ring can be carried out using a fluorinating agent such as Selectfluor or diethylaminosulfur trifluoride (DAST).
Carbamate Formation: The final step involves the formation of the carbamate group. This can be achieved by reacting the brominated and difluorinated cyclohexyl compound with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions
Benzyl (S)-(3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the carbamate can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form more oxidized derivatives, such as carboxylic acids, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (NaH, K2CO3).
Reduction: Reducing agents (LAH, NaBH4), solvents (THF, ethanol).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water).
Major Products
Substitution: Substituted carbamates with various functional groups.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acid derivatives.
科学研究应用
Benzyl (S)-(3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals.
作用机制
The mechanism of action of Benzyl (S)-(3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl)carbamate involves its interaction with specific molecular targets. The bromine and difluorinated cyclohexyl groups may enhance its binding affinity to certain enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The exact molecular pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Benzyl carbamate: A simpler analog without the bromine and difluorinated cyclohexyl groups.
Phenyl carbamate: Similar structure but with a phenyl group instead of a benzyl group.
tert-Butyl carbamate: Contains a tert-butyl group instead of a benzyl group.
Uniqueness
Benzyl (S)-(3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl)carbamate is unique due to its combination of bromine, difluorinated cyclohexyl, and carbamate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C17H20BrF2NO3 |
|---|---|
分子量 |
404.2 g/mol |
IUPAC 名称 |
benzyl N-[(1S)-3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl]carbamate |
InChI |
InChI=1S/C17H20BrF2NO3/c18-10-14(22)15(13-6-8-17(19,20)9-7-13)21-16(23)24-11-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2,(H,21,23)/t15-/m0/s1 |
InChI 键 |
LKBDDCRPOQIEJA-HNNXBMFYSA-N |
手性 SMILES |
C1CC(CCC1[C@@H](C(=O)CBr)NC(=O)OCC2=CC=CC=C2)(F)F |
规范 SMILES |
C1CC(CCC1C(C(=O)CBr)NC(=O)OCC2=CC=CC=C2)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Fluoropyrazolo[1,5-A]pyridine](/img/structure/B13909507.png)


![6-Iodoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13909520.png)
![Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate](/img/structure/B13909521.png)


![4-methyl-1-(1H-pyrrol-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13909540.png)

![1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride](/img/structure/B13909549.png)

![N-[2-(4-chlorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B13909568.png)


